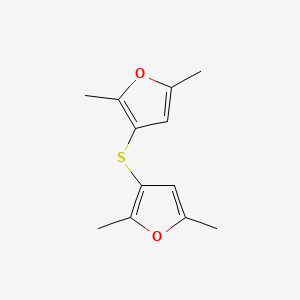

Bis(2,5-dimethylfuran-3-yl)sulfane

Description

Significance of Furan (B31954) Derivatives in Sustainable Chemistry and Biomass Valorization

Furan derivatives are cornerstone platform molecules in the progression towards sustainable chemical industries. Derived from the dehydration of carbohydrates found in abundant and renewable lignocellulosic biomass, compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) represent a critical pathway away from fossil fuel dependence. researchgate.netrsc.org The process of converting biomass into these valuable chemical building blocks is known as biomass valorization. researchgate.net

Contemporary research focuses heavily on the catalytic conversion of these furan platforms into a wide array of value-added chemicals and biofuels. rsc.orgrsc.org For instance, the hydrogenolysis of HMF can yield 2,5-dimethylfuran (B142691) (DMF), a liquid fuel with a high energy density. researchgate.netdtu.dk The versatility of furan derivatives allows for the synthesis of polymers, solvents, pharmaceuticals, and agricultural chemicals, positioning them as a key component of a green, circular economy. researchgate.net The challenge remains in developing highly selective and efficient catalytic processes to transform these biomass-derived furans into target molecules. rsc.org

Overview of Organosulfur Compounds: Structural Diversity and Research Significance

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are a class of chemicals with remarkable structural diversity and profound importance in nature and industry. wikipedia.orgtaylorandfrancis.com They are integral to life, appearing in essential amino acids like cysteine and methionine, coenzymes, and vitamins. wikipedia.orgbritannica.com The structural variety of organosulfur compounds includes functional groups such as thiols (mercaptans), sulfides (thioethers), disulfides, sulfoxides, and sulfur-containing heterocycles like thiophene (B33073). wikipedia.orgtaylorandfrancis.com

In chemical research, these compounds are valued for their unique reactivity and are widely used as intermediates in synthesis. britannica.com They play a significant role in pharmaceuticals, with well-known examples including penicillin and sulfa drugs. wikipedia.org Furthermore, approximately 30% of modern agrochemicals contain sulfur, where it can be part of the active pharmacophore or used to fine-tune the compound's properties. researchgate.net Many organosulfur compounds are also recognized for their potent and often pungent odors and flavors, which are important in the food industry. wikipedia.org

Contextualization of Bis(2,5-dimethyl-3-furyl) Disulfide within Heterocyclic and Organosulfur Chemistry

Bis(2,5-dimethyl-3-furyl) disulfide, also known by synonyms such as 3,3'-Dithiobis(2,5-dimethylfuran), is a molecule that exists at the intersection of furan and organosulfur chemistry. cymitquimica.comnih.gov It is classified as a heteroarene and an organic disulfide. nih.govchemicalbook.com The structure features two 2,5-dimethylfuran rings linked by a disulfide (S-S) bond. This compound is particularly noted for its sensory properties, possessing a characteristic meaty aroma. nih.gov

Its significance is primarily understood in the context of food chemistry, where it is used as a flavoring agent. nih.govchemicalbook.com It belongs to a group of sulfur-containing furan derivatives that are formed during the thermal processing of food, such as through the Maillard reaction, contributing significantly to the aroma profiles of cooked meats. nih.gov The study of such compounds provides insight into the complex chemical reactions that generate flavor and helps in the development of nature-identical flavoring agents for the food industry. chemicalbook.comfemaflavor.org

Chemical and Physical Properties of Bis(2,5-dimethyl-3-furyl) Disulfide

The following table summarizes key chemical and physical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₂S₂ | cymitquimica.com |

| Molecular Weight | 254.37 g/mol | cymitquimica.comchemicalbook.com |

| IUPAC Name | 3-[(2,5-dimethylfuran-3-yl)disulfanyl]-2,5-dimethylfuran | nih.gov |

| CAS Number | 28588-73-0 | chemicalbook.com |

| Physical Description | Amber liquid | nih.gov |

| Boiling Point | 110-111 °C at 1.00 mm Hg | nih.gov |

| Density | 1.140-1.152 g/cm³ | nih.gov |

| Refractive Index | 1.548-1.568 | nih.gov |

| Solubility | Insoluble in water; slightly soluble in fat; miscible in ethanol | nih.gov |

Compound Names Mentioned

Properties

CAS No. |

28588-72-9 |

|---|---|

Molecular Formula |

C12H14O2S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

3-(2,5-dimethylfuran-3-yl)sulfanyl-2,5-dimethylfuran |

InChI |

InChI=1S/C12H14O2S/c1-7-5-11(9(3)13-7)15-12-6-8(2)14-10(12)4/h5-6H,1-4H3 |

InChI Key |

XTPFJXOOSCYFRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)SC2=C(OC(=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,5 Dimethyl 3 Furyl Disulfide and Analogous Furanic Disulfides

Precursors and Starting Material Strategies

The key to synthesizing Bis(2,5-dimethyl-3-furyl) disulfide lies in the preparation of its thiol precursor, 2,5-dimethyl-3-thiofuran. Once this precursor is obtained, it can be dimerized to form the desired disulfide.

2,5-Dimethylfuran (B142691) serves as the logical starting point for the synthesis of the required thiol precursor. The introduction of a sulfur-containing functional group at the 3-position of the furan (B31954) ring is the critical transformation. While direct thionation of 2,5-dimethylfuran at the 3-position is not a commonly reported method, a multi-step synthesis is a more probable route. This would likely involve an initial electrophilic substitution on the 2,5-dimethylfuran ring to introduce a functional group that can later be converted to a thiol.

Common synthetic routes for furan derivatives that could be adapted include:

Paal-Knorr Furan Synthesis : This classic method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.org To obtain a 3-substituted furan, a suitably substituted 1,4-dicarbonyl precursor would be required.

Electrophilic Substitution : Furan and its derivatives undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmaguideline.com For instance, sulfonation of 2,5-dimethylfuran could potentially introduce a sulfonic acid group at the 3-position, which could then be reduced to the corresponding thiol. Furan can be sulfonated with sulfur trioxide in pyridine (B92270) or dioxane at room temperature. pharmaguideline.com

A plausible, though not explicitly documented, synthetic sequence could be:

Functionalization of 2,5-Dimethylfuran : An initial electrophilic substitution, for example, bromination, at the 3-position of 2,5-dimethylfuran.

Conversion to a Thiol Precursor : The resulting 3-bromo-2,5-dimethylfuran could then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to introduce the thiol group.

It is important to note that the reactivity of the furan ring and the directing effects of the methyl groups would need to be carefully considered to achieve the desired regioselectivity.

In a broader context of disulfide synthesis, particularly in biological and biomimetic systems, amino acids like cysteine and other sulfur-containing molecules like cysteamine (B1669678) are common precursors. biolmolchem.com These molecules already contain a thiol group and are readily oxidized to form disulfides.

While not a direct route to Bis(2,5-dimethyl-3-furyl) disulfide, these precursors are central to many studies on disulfide bond formation and can provide insights into effective oxidizing agents and reaction conditions. biolmolchem.com

Reaction Pathways and Mechanisms for Disulfide Bond Formation

The conversion of a thiol to a disulfide is an oxidative process. The two primary mechanistic pathways for this transformation are oxidative coupling and nucleophilic substitution.

Oxidative coupling is the most common method for synthesizing symmetrical disulfides from thiols. This process involves the removal of a hydrogen atom from two thiol molecules to form a disulfide bond. A wide variety of oxidizing agents can be employed for this purpose.

The general reaction is: 2 R-SH + [O] → R-S-S-R + H₂O

Common oxidizing agents and conditions include:

Air/Oxygen : In the presence of a catalyst, such as metal ions, thiols can be oxidized by atmospheric oxygen.

Halogens : Iodine (I₂) is a mild and effective reagent for thiol oxidation.

Peroxides : Hydrogen peroxide (H₂O₂) and other organic peroxides can be used.

Metal Salts : Salts of iron(III), copper(II), and other transition metals can facilitate the oxidation.

Dimethyl Sulfoxide (B87167) (DMSO) : DMSO, particularly under acidic conditions with an activator like HI, is a versatile oxidant for converting thiols to disulfides. biolmolchem.combiolmolchem.com This method has been shown to be effective for a wide range of aromatic and aliphatic thiols, often providing good to excellent yields. biolmolchem.combiolmolchem.com

The mechanism of oxidative coupling can proceed through various intermediates, including thiyl radicals, depending on the oxidant used. rsc.org For instance, electrochemical oxidation generates thiyl radicals which can then dimerize to form the disulfide. rsc.org

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Advantages |

| Air/O₂ | Catalytic metal ions | "Green" and inexpensive |

| Iodine (I₂) | Mild conditions | High yielding |

| Hydrogen Peroxide (H₂O₂) | Various conditions | Readily available |

| Dimethyl Sulfoxide (DMSO) | Acidic (e.g., with HI) | Versatile, good yields |

| Metal Salts (e.g., Fe³⁺, Cu²⁺) | Various solvents | Catalytic options |

Nucleophilic substitution reactions can also be used to form disulfides, particularly unsymmetrical disulfides. nih.gov This involves the reaction of a thiolate anion (RS⁻) with a compound containing a sulfur atom that can act as an electrophile and has a good leaving group.

A common example is the reaction of a thiolate with a sulfenyl halide (R-S-X, where X is a halogen): R-S⁻ + R'-S-X → R-S-S-R' + X⁻

This approach is particularly useful for the synthesis of unsymmetrical disulfides. For symmetrical disulfides like Bis(2,5-dimethyl-3-furyl) disulfide, oxidative coupling of the corresponding thiol is generally more direct. The thiol-disulfide interchange reaction is another example of a nucleophilic substitution process that is crucial in biological systems. nih.govresearchgate.net

Optimization of Synthetic Conditions and Yields

The optimization of any synthetic procedure is crucial for maximizing the yield and purity of the desired product. For the synthesis of Bis(2,5-dimethyl-3-furyl) disulfide, key parameters to consider for optimization would include:

Choice of Oxidant : The selection of the oxidizing agent can significantly impact the reaction rate, yield, and the formation of byproducts. Mild oxidants are often preferred to avoid over-oxidation of the furan ring or the thiol group.

Solvent : The solvent can influence the solubility of the reactants and the reaction rate. Common solvents for disulfide synthesis include water, alcohols, and various organic solvents.

Temperature : Many oxidative couplings can be carried out at room temperature. However, for less reactive thiols, heating may be necessary. Conversely, some reactions may require cooling to control exothermicity and prevent side reactions.

pH : The pH of the reaction mixture can be critical, especially for reactions involving thiolate anions. The pKa of the thiol will determine the concentration of the more nucleophilic thiolate at a given pH.

Catalyst : The use of a catalyst, such as a metal salt or an acid, can accelerate the reaction and improve yields.

Table 2: Factors for Optimization of Disulfide Synthesis

| Parameter | Considerations |

| Oxidant | Reactivity, selectivity, potential for over-oxidation |

| Solvent | Solubility of reactants, reaction kinetics |

| Temperature | Reaction rate, control of exothermicity, prevention of side reactions |

| pH | Thiol/thiolate equilibrium, catalyst activity |

| Catalyst | Reaction rate, yield improvement |

By carefully controlling these parameters, the synthesis of Bis(2,5-dimethyl-3-furyl) disulfide from its thiol precursor can be optimized to achieve high yields and purity.

Catalytic Systems in Furanic Sulfide (B99878)/Disulfide Synthesis

The oxidative coupling of thiols to form disulfides is a well-established process applicable to a wide range of substrates, including heteroaromatic thiols like 2,5-dimethylfuran-3-thiol (B1359916). tandfonline.comodu.edu This reaction involves the formation of a sulfur-sulfur bond from two thiol (S-H) groups. A variety of catalytic systems have been developed to promote this reaction efficiently under mild conditions.

Numerous reagents and oxidants have been utilized for the oxidation of thiols to disulfides, including cerium(IV) salts, transition metal oxides, and sodium perborate. tandfonline.com While transition metals like palladium, nickel, copper, and cobalt are renowned for catalyzing carbon-sulfur (C-S) bond formation, specific catalysts are also highly effective for S-S bond formation. nih.govorganic-chemistry.orgresearchgate.net

Modern catalytic approaches often prioritize efficiency, selectivity, and mild reaction conditions. Examples of effective catalytic systems for the general oxidation of thiols to disulfides, which are applicable to furanic thiols, include:

Bismuth(III) Triflate: This Lewis acid has been shown to be a highly active catalyst for the coupling of thiols to produce symmetric disulfides, achieving high yields in short reaction times under mild conditions. amu.edu.pl

Iron(III)-Tetraphenylporphyrin (Fe(TPP)Cl): This biomimetic catalyst, in conjunction with an oxygen donor like urea-hydrogen peroxide, efficiently catalyzes the oxidation of thiols to their corresponding disulfides. tubitak.gov.tr

Iodine (I₂): Molecular iodine is a classic and effective oxidant for this transformation. Its use can be made catalytic by regenerating it in situ from the iodide byproduct using a co-oxidant such as hydrogen peroxide (H₂O₂). rsc.org

Potassium Iodate (KIO₃): KIO₃ serves as an efficient catalyst for the oxidative coupling of thiols in water at ambient temperatures, offering high yields and good functional group tolerance. rsc.org

Ascorbic Acid (Vitamin C): As a green and cost-effective catalyst, ascorbic acid can facilitate the oxidation of thiols to disulfides in water, proceeding cleanly at room temperature. tandfonline.comtandfonline.com

Radical Initiators: In some contexts, radical pathways can be employed. For instance, the reaction of bis(2-methyl-3-furyl)disulfide (B1297560) with various substrates can be initiated using di-tert-butyl peroxide (DTBP), indicating that radical species are viable intermediates in the chemistry of furanic sulfur compounds. rsc.org

The table below summarizes various catalytic systems used for the synthesis of disulfides from thiols, which are foundational methods for producing compounds like bis(2,5-dimethyl-3-furyl) disulfide.

| Catalyst System | Oxidant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Bismuth(III) Triflate | Not specified (likely air) | Not specified | High catalytic activity, short reaction times, mild conditions. | amu.edu.pl |

| Fe(TPP)Cl | Urea-Hydrogen Peroxide (UHP) | Methanol | Biomimetic system, efficient conversion. | tubitak.gov.tr |

| Iodine (catalytic) | Hydrogen Peroxide (H₂O₂) | Water | Green and recyclable process, high conversion at room temperature. | rsc.org |

| KIO₃ | Not specified (acts as oxidant source) | Water | Works at ambient temperature, broad scope, system is reusable. | rsc.org |

| Ascorbic Acid | Not specified (acts as mediator) | Water | Cost-effective, environmentally benign, simple work-up. | tandfonline.comtandfonline.com |

Solvent Selection and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a strong focus on minimizing waste, using less hazardous chemicals, and employing renewable resources. Solvent selection is a critical component of this philosophy, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. rsc.org

For the synthesis of bis(2,5-dimethyl-3-furyl) disulfide and its analogues, several green strategies have been developed that align with these principles.

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and natural abundance. Several catalytic systems for thiol oxidation are highly effective in aqueous media.

The use of iodine as an oxidant for thiol-to-disulfide conversion is significantly enhanced in water, with a recyclable process made possible by regenerating the iodine with hydrogen peroxide. rsc.org

Catalysis by ascorbic acid tandfonline.comtandfonline.com and KIO₃ rsc.org are other prime examples of efficient disulfide syntheses conducted in water at room temperature. These methods avoid the need for hazardous organic solvents, simplifying work-up procedures and reducing environmental waste.

Bio-based Solvents: Another tenet of green chemistry is the use of solvents derived from renewable biomass.

Ethyl lactate has been identified as a particularly effective bio-based green solvent for the oxidative coupling of thiols. rsc.org Remarkably, it can mediate the reaction with high efficiency without the need for any external catalyst or additive, showcasing the potential for the solvent to play an active role in the transformation. rsc.org

The furan-based solvent 2-methyltetrahydrofuran (MTHF) , which can be derived from biomass, represents another green alternative to conventional toxic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. researchgate.net

The selection of a solvent can also influence reaction selectivity and efficiency. researchgate.net The following table highlights green synthetic methodologies for disulfide formation, emphasizing the solvent and catalyst choices that align with sustainable practices.

| Methodology | Solvent | Key Green Principles | Yields | Reference |

|---|---|---|---|---|

| Iodine/H₂O₂ Catalysis | Water | Benign solvent, recyclable catalyst, high atom economy. | >95% | rsc.org |

| Ascorbic Acid Catalysis | Water | Benign solvent, renewable catalyst, room temperature conditions. | Good to Excellent | tandfonline.comtandfonline.com |

| KIO₃ Catalysis | Water | Benign solvent, ambient conditions, reusable system. | Excellent | rsc.org |

| Catalyst-Free Oxidation | Ethyl Lactate | Bio-based solvent, no catalyst/additive required, high efficiency. | Not specified | rsc.org |

Chemical Reactivity and Transformation Pathways of Bis 2,5 Dimethyl 3 Furyl Disulfide

Reactivity of the Disulfide Bridge

The disulfide bond is a key functional group that can undergo various reactions, including cleavage and oxidation, leading to the formation of new sulfur-containing compounds.

The S-S bond in disulfides can be cleaved by reducing agents to yield the corresponding thiols. This is a fundamental reaction in the chemistry of disulfides. Common reducing agents for this transformation include borohydrides and phosphines. For instance, the reduction of a disulfide with a reagent like ammonia (B1221849) borane (B79455) (BH₃NH₃) can efficiently cleave the S-S bond to form the corresponding thiol, in this case, 2,5-dimethylfuran-3-thiol (B1359916). nih.gov This process is crucial for synthesizing the thiol derivative, which can then be used in further synthetic applications.

The sulfur atoms in a disulfide bridge can exist in various oxidation states. Oxidation of disulfides can lead to the formation of thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-SO₂-S-R). mdpi.com Hydrogen peroxide, often in the presence of a catalyst, is a common oxidant for this purpose. mdpi.com The oxidation of unsymmetrical disulfides can result in a mixture of regioisomers. mdpi.com The specific products formed depend on the reaction conditions and the nature of the oxidizing agent.

Disulfide exchange reactions involve the cleavage of a disulfide bond and the formation of a new one. ecust.edu.cn This process can occur between two different symmetrical disulfides to form an unsymmetrical disulfide, or between a disulfide and a thiol. nih.gov These reactions can be promoted by various catalysts or stimuli, including bases, light, or even high pressure. acs.orgrsc.org The equilibrium of the exchange is dependent on the relative stability of the participating disulfides and thiols. harvard.edu Aromatic thiols are particularly effective in these exchange reactions. researchgate.net

Reactivity of the Furan (B31954) Ring Systems

The furan rings in Bis(2,5-dimethyl-3-furyl) disulfide are electron-rich aromatic systems, making them susceptible to electrophilic attack and capable of participating in cycloaddition reactions. acs.org

Furan and its derivatives readily undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. pharmaguideline.comchemicalbook.com Due to the directing effect of the oxygen atom and the two methyl groups, electrophilic attack on the 2,5-dimethylfuran (B142691) ring is expected to occur at the available C4 position. The electron-donating methyl groups at positions 2 and 5 increase the electron density of the ring, making it highly reactive towards electrophiles. quora.commasterorganicchemistry.com For example, decomposition of N-nitrosoacetanilide in the presence of 2,5-dimethylfuran can lead to phenylation at the methyl group, forming 2-benzyl-5-methylfuran. rsc.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Furan Derivatives

| Reaction Type | Reagent | Expected Product Position on 2,5-dimethylfuran |

| Nitration | Acetyl nitrate | 4-nitro-2,5-dimethylfuran |

| Halogenation | Bromine in DMF | 4-bromo-2,5-dimethylfuran |

| Sulfonation | Sulfur trioxide/pyridine (B92270) | 2,5-dimethylfuran-4-sulfonic acid |

This table is illustrative and based on general reactivity patterns of furan derivatives. Specific experimental outcomes for Bis(2,5-dimethyl-3-furyl) disulfide may vary.

Furan and its derivatives can act as dienes in Diels-Alder reactions, a powerful tool for the construction of cyclic systems. acs.orgrsc.org The reactivity of the furan ring in these [4+2] cycloadditions is influenced by the substituents on the ring. rsc.org Electron-donating groups, such as the methyl groups in 2,5-dimethylfuran, generally increase the reactivity of the furan as a diene. rsc.org

2,5-Dimethylfuran can react with various dienophiles, such as ethylene, to form bicyclic adducts which can then be further transformed. researchgate.netmdpi.com For instance, the Diels-Alder reaction between 2,5-dimethylfuran and ethylene, followed by dehydration, is a known route to produce p-xylene. researchgate.netmdpi.comsigmaaldrich.com The reaction often requires a catalyst, such as a solid acid, and specific temperature and pressure conditions. mdpi.comacs.org Even electron-poor furan derivatives, like furoic acids, have been shown to participate in Diels-Alder reactions under certain conditions, highlighting the versatility of the furan core. nih.gov

Table 2: Diels-Alder Reactions of 2,5-Dimethylfuran

| Dienophile | Catalyst/Conditions | Product Type | Reference |

| Ethylene | ZSM-5 catalyst, 450–600 °C | p-Xylene (after dehydration) | researchgate.net |

| Maleimides | Water (solvent) | Oxabicycloheptene adduct | nih.gov |

| Ethylene | Sulfated/phosphated metal oxides, 523 K, 30 bar | p-Xylene (after dehydration) | mdpi.com |

Ring-Opening and Rearrangement Mechanisms

While specific studies on the ring-opening of bis(2,5-dimethyl-3-furyl) disulfide are not extensively documented in publicly available literature, the reactivity of the 2,5-dimethylfuran core provides a strong basis for predicting its behavior. The furan ring is known to undergo ring-opening under various conditions, particularly in the presence of oxidizing agents or under acidic catalysis.

One potential pathway involves the epoxidation of one of the furan rings. This can lead to the formation of a highly strained epoxide intermediate. Subsequent rearrangement of this epoxide can result in the opening of the furan ring to yield an unsaturated 1,4-dicarbonyl compound. For instance, the oxidation of 2,5-dimethylfuran has been shown to produce hex-3-ene-2,5-dione through a ring-opening rearrangement mechanism. researchgate.netsouthwales.ac.uk A similar transformation could be envisioned for bis(2,5-dimethyl-3-furyl) disulfide, which would lead to a complex mixture of products due to the presence of two furan rings.

Acid-catalyzed ring-opening is another plausible mechanism. In the presence of a strong acid, the oxygen atom of the furan ring can be protonated, which activates the ring towards nucleophilic attack. This can initiate a cascade of reactions leading to the cleavage of the heterocyclic ring. Studies on the ozone-mediated oxidation of 2,5-dimethylfuran have demonstrated the formation of various ring-opened products, including methylglyoxal, glyoxal, and acetic anhydride, highlighting the susceptibility of the furan ring to cleavage. rsc.org

The general mechanism for the acid-catalyzed ring-opening of a 2,5-disubstituted furan typically involves the following steps:

Protonation: The furan oxygen is protonated by an acid, increasing the electrophilicity of the ring.

Nucleophilic Attack: A nucleophile, which could be water or another species present in the reaction mixture, attacks a carbon atom adjacent to the oxygen.

Ring Cleavage: The C-O bond breaks, leading to an open-chain intermediate.

Rearrangement/Further Reactions: The intermediate can undergo further reactions, such as tautomerization or hydrolysis, to yield stable products.

It is important to note that the presence of the disulfide bridge in bis(2,5-dimethyl-3-furyl) disulfide could influence the regioselectivity and kinetics of these ring-opening reactions. The sulfur atoms might also participate in the reaction, potentially leading to more complex transformation pathways.

Derivatization and Functionalization Strategies

The disulfide linkage and the furan rings in bis(2,5-dimethyl-3-furyl) disulfide offer multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

Synthesis of Monosulfide Analogues (Bis(2,5-dimethylfuran-3-yl)sulfane)

The conversion of a disulfide to a monosulfide is a common transformation in organic sulfur chemistry. The most direct route to synthesize this compound from its disulfide precursor involves the reduction of the disulfide bond to form the corresponding thiol, followed by a reaction that re-links the two furan moieties with a single sulfur atom.

Reduction of the Disulfide:

The disulfide bond in bis(2,5-dimethyl-3-furyl) disulfide can be cleaved using various reducing agents to yield two equivalents of 2,5-dimethylfuran-3-thiol. youtube.com Common reducing agents for this purpose include:

Borohydrides: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of disulfides.

Phosphines: Triphenylphosphine (PPh₃) in the presence of water can reduce disulfides.

Thiols: Other thiols, such as dithiothreitol (B142953) (DTT), can reduce disulfides through thiol-disulfide exchange reactions. nih.gov

The general reaction for the reduction can be represented as: (C₆H₇OS)₂ + 2 [H] → 2 C₆H₇OSH

Formation of the Monosulfide:

Once the 2,5-dimethylfuran-3-thiol is formed, it can be converted to the corresponding monosulfide, this compound. This can be achieved through several methods, one of which involves the reaction of the thiol with a suitable sulfur transfer agent or by controlled oxidation. A more direct approach involves the reaction of the corresponding furyl lithium or Grignard reagent with a sulfur source like sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). However, starting from the disulfide, a common strategy would be the partial desulfurization of the disulfide. This can sometimes be achieved by reacting the disulfide with a phosphine (B1218219), where the phosphine abstracts one sulfur atom to form a phosphine sulfide (B99878).

A plausible synthetic route from the disulfide would be:

Reduction: Reduction of bis(2,5-dimethyl-3-furyl) disulfide to 2,5-dimethylfuran-3-thiol.

Reaction with a Linking Agent: The resulting thiol can be reacted with a dihalomethane (e.g., CH₂Cl₂) in the presence of a base to form the methylene-bridged bis-sulfide. To obtain the direct monosulfide, one could react the thiol with a reagent like thionyl chloride (SOCl₂) under controlled conditions, although this can be challenging.

A more controlled method would involve the generation of a furyl nucleophile from a suitable precursor and reacting it with a sulfur source.

| Reactant | Reagent | Product | Reaction Type |

| Bis(2,5-dimethyl-3-furyl) disulfide | NaBH₄ or PPh₃/H₂O | 2,5-Dimethylfuran-3-thiol | Reduction |

| 2,5-Dimethylfuran-3-thiol | Base and Linking Agent | This compound | Nucleophilic Substitution |

Formation of Polymeric Structures or Cross-Linked Networks

The bifunctional nature of bis(2,5-dimethyl-3-furyl) disulfide, with its reactive furan rings and disulfide bond, makes it a potential monomer or cross-linking agent for the synthesis of novel polymers.

Polymerization via Disulfide Exchange:

The disulfide bond can participate in dynamic covalent chemistry. Under certain conditions, such as the presence of a catalytic amount of a thiol, disulfide bonds can undergo exchange reactions. If a molecule contains two or more disulfide groups, this can lead to the formation of long polymer chains or cross-linked networks. This process is often reversible, leading to materials with self-healing or recyclable properties. The general principle involves the reaction of a disulfide with a dithiol, leading to a poly(disulfide) polymer.

Cross-Linking via Furan Chemistry:

The furan rings in the molecule can be utilized for cross-linking reactions. The Diels-Alder reaction is a well-established method for forming reversible cross-links in polymers. researchgate.netmdpi.commdpi.com Furan moieties can act as dienes and react with dienophiles, such as maleimides, to form thermally reversible covalent bonds. By incorporating bis(2,5-dimethyl-3-furyl) disulfide into a polymer backbone or by using it as a cross-linker for a polymer containing dienophile groups, a cross-linked network can be formed. The cross-links can be broken by heating (retro-Diels-Alder) and reformed upon cooling.

Furan-modified polymers have been shown to form thermo-reversible networks when cross-linked with bismaleimides. researchgate.net The furan groups can also be involved in other cross-linking reactions, such as those initiated by oxidation. nih.govrsc.org For example, furan-modified DNA has been shown to form interstrand cross-links upon photo-oxidation. nih.gov

Formation of Polysulfides:

The disulfide can be converted into higher polysulfides (trisulfides, tetrasulfides, etc.) by reaction with elemental sulfur. nih.govwikipedia.orggoogle.com These reactions are often catalyzed and can lead to a mixture of polysulfides with varying sulfur chain lengths. Such polysulfide chains could be used to create flexible cross-links in elastomeric materials. The formation of organic polysulfides can be achieved through the electrolysis of disulfides in the presence of elemental sulfur. nih.gov

| Monomer/Cross-linker | Reaction Type | Resulting Structure | Key Feature |

| Bis(2,5-dimethyl-3-furyl) disulfide | Disulfide exchange with dithiols | Poly(disulfide) | Dynamic covalent bonds |

| Bis(2,5-dimethyl-3-furyl) disulfide | Diels-Alder with bismaleimides | Cross-linked network | Thermo-reversible |

| Bis(2,5-dimethyl-3-furyl) disulfide | Reaction with elemental sulfur | Polysulfide chains | Flexible cross-links |

Advanced Applications and Emerging Research Frontiers of Furan Based Organosulfur Compounds

Role as Versatile Chemical Building Blocks in Organic Synthesis

Furan-based organosulfur compounds are emerging as valuable intermediates in the synthesis of complex molecules due to the unique reactivity of both the furan (B31954) ring and the sulfur atom. These compounds can undergo a variety of transformations, making them attractive precursors for advanced organic molecules and specialty chemicals.

Precursors for Advanced Organic Molecules

The furan nucleus within organosulfur compounds can be considered a latent diene, capable of participating in Diels-Alder reactions to construct intricate polycyclic systems. wikipedia.org The presence of a sulfur linkage can influence the electronic properties of the furan ring, potentially modulating its reactivity and selectivity in such cycloadditions. For instance, the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would withdraw electron density, altering the dienophilic or dienic character of the furan.

Furthermore, the furan ring itself can be a precursor to other functionalities. For example, 2,5-dimethylfuran (B142691) can undergo an acid-catalyzed ring-opening to form 2,5-hexanedione, a valuable precursor for the synthesis of pyrrole (B145914) compounds via the Paal–Knorr reaction. mdpi.com This transformation highlights the potential of furan-containing molecules to serve as synthons for a variety of heterocyclic structures. While direct studies on Bis(2,5-dimethylfuran-3-yl)sulfane are not available, the established reactivity of the 2,5-dimethylfuran moiety suggests its potential as a precursor. mdpi.comrsc.org

| Precursor Compound | Reaction Type | Resulting Structure/Molecule | Potential Application |

| 2,5-Dimethylfuran | Acid-catalyzed ring-opening | 2,5-Hexanedione | Synthesis of pyrroles and other heterocycles |

| Furan Derivatives | Diels-Alder Reaction | Polycyclic Systems | Advanced Organic Intermediates |

| Furan Derivatives | Oxidation | Ring-opened dicarbonyls | Versatile synthetic intermediates |

Intermediates in the Synthesis of Specialty Chemicals

Furan-based organosulfur compounds are also implicated in the synthesis of specialty chemicals, including flavorings and fragrances. For example, bis(2-methyl-3-furyl) disulfide is a known flavoring agent. While not a direct sulfide, the disulfide bridge is structurally related and points to the utility of sulfur-linked furans in this industry. Similarly, 2,5-dimethyl-3-furanthiol is used in meat and chicken flavors. thegoodscentscompany.com The synthesis of such compounds often involves the introduction of a sulfur-containing functional group onto a furan ring.

The expertise in sulfur and heterocyclic chemistries is crucial for manufacturing high-impact aroma chemicals and intermediates for the pharmaceutical and material sciences sectors. thegoodscentscompany.com

Applications in Polymer Science and Materials Engineering

The integration of furan and sulfur-containing moieties into polymer chains is a growing area of research, driven by the desire to develop novel materials with enhanced properties and greater sustainability.

Integration into Polymer Synthesis and Design

Furan-based monomers, derivable from renewable biomass sources, are attractive building blocks for creating bio-based polymers such as polyesters and polyamides. researchgate.net The inclusion of a sulfur atom in the polymer backbone, as would be the case with a monomer derived from this compound, can impart unique properties. For instance, organosulfur polymers are known for their biodegradability and their ability to be tailored for specific applications. mdpi.com

Research on related compounds, such as 5,5'-sulfanediyldi(furan-2-carbaldehyde), has shown their utility as monomers for producing polymers like poly(Schiff base)s and polychalcones. While polyesters containing this sulfur-bridged difuran moiety were not extensively studied until recently, their development opens new avenues for furan-based polymers.

Use as Coupling Agents or Crosslinking Modifiers in Elastomers and Composites

Sulfur-containing compounds have a long history of use as coupling agents and crosslinking modifiers in the rubber industry. While specific data on this compound is unavailable, the principle of using sulfur-based molecules to improve the properties of elastomers and composites is well-established. For example, sulfur-containing silanes are used to enhance the interaction between silica (B1680970) fillers and rubber matrices in tires. mdpi.com

Furan moieties themselves can be utilized for crosslinking through Diels-Alder chemistry. mdpi.com A furan-functionalized polymer can be crosslinked with a bismaleimide, creating thermoreversible covalent bonds. mdpi.commdpi.com This allows for the development of self-healing and recyclable materials. A molecule like this compound could theoretically be functionalized to act as a crosslinking agent, with the sulfur bridge potentially influencing the flexibility and thermal stability of the resulting network.

| Furan-Based System | Crosslinking Chemistry | Resulting Material Property | Application Example |

| Furan-functionalized EVA rubber | Diels-Alder with bismaleimide | Thermoreversible crosslinking | Self-healing elastomers mdpi.commdpi.com |

| Furan-containing polymers | Oxidation of furan moiety | Covalent crosslinking | Biomolecule conjugation rsc.orgnih.gov |

Development of Bio-based and Sustainable Materials

A significant driver for the interest in furan-based compounds is their potential to be derived from renewable resources like lignocellulosic biomass. mdpi.com 2,5-Dimethylfuran, a key component of the target molecule, can be produced from fructose, which is obtainable from glucose. wikipedia.org This positions furan-based organosulfur compounds as potential contributors to the development of sustainable materials, reducing the reliance on petrochemical feedstocks.

The development of simple, furan-based polymers has already shown promise in applications such as eco-friendly organic solar cells with high stability. rsc.org The incorporation of sulfur into these bio-based polymer backbones could further enhance their properties, leading to a new generation of sustainable and high-performance materials.

Catalytic and Organocatalytic Roles of Furan-Sulfur Systems

Exploration in Organocatalysis

Similarly, the exploration of this compound in the realm of organocatalysis is not present in the accessible scientific literature. Organocatalysis often relies on the ability of a molecule to act as a Lewis acid, Lewis base, or to form specific non-covalent interactions to catalyze reactions. The potential of this compound to fulfill any of these roles has not been reported.

Future Research Directions and Interdisciplinary Prospects

Given the absence of foundational research, the future directions for this compound in catalysis are entirely speculative. Future work could potentially involve:

Synthesis and Characterization: The first step would be the documented synthesis and full characterization of this compound, which itself is not widely reported.

Exploratory Ligand Studies: Investigation of its coordination chemistry with various transition metals could reveal its potential as a ligand in catalytic processes such as cross-coupling reactions or hydrogenations.

Computational Screening: Density functional theory (DFT) studies could be employed to predict its electronic properties and potential catalytic activity, guiding future experimental work.

Screening in Organocatalytic Reactions: The compound could be screened as a potential catalyst in a range of organocatalytic transformations.

Q & A

Basic: What are the optimal synthetic routes for Bis(2,5-dimethylfuran-3-yl)sulfane?

Methodological Answer:

The synthesis typically involves coupling 2,5-dimethylfuran-3-thiol derivatives using transition-metal catalysts or nucleophilic substitution reactions. For example:

- Catalytic Cross-Coupling : Iridium-catalyzed asymmetrical allylation of sulfur nucleophiles (e.g., sodium sulfide) with diyne precursors can yield chiral sulfane derivatives, as demonstrated in analogous bis(allyl)sulfane syntheses .

- Thiol-Disulfide Exchange : Reacting 2,5-dimethylfuran-3-thiol with oxidizing agents (e.g., H₂O₂) under controlled pH conditions can form the disulfide bond. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended .

Basic: How is this compound characterized for purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan methyl groups (δ 2.2–2.5 ppm for CH₃) and sulfur-linked aromatic protons (δ 6.0–6.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z corresponding to C₁₂H₁₆O₂S (exact mass: 224.09 g/mol).

- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between furan rings, critical for reactivity studies .

Basic: What factors influence the stability of this compound under experimental conditions?

Methodological Answer:

- pH Sensitivity : The compound degrades in strongly acidic/basic conditions due to sulfur bond hydrolysis. Use neutral buffers (e.g., PBS) for biological assays .

- Oxidative Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) with antioxidants (e.g., BHT) at –20°C. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced: How does this compound interact with MarR family proteins in bacterial systems?

Methodological Answer:

- Cysteine Modification : The sulfane sulfur moiety reacts with cysteine thiols in MarR proteins (e.g., Pseudomonas aeruginosa MexR), forming persulfides (-SSH) or disulfides (-S-S-), altering DNA-binding affinity .

- Assay Design :

- Electrophoretic Mobility Shift Assay (EMSA) : Test DNA-binding changes post-incubation with the compound.

- Fluorescent Probes (SSP2) : Quantify sulfane sulfur transfer to proteins in real-time .

Advanced: What role does this compound play in protein sulfhydration and redox signaling?

Methodological Answer:

- Sulfhydration Mechanism : The sulfane sulfur donates a sulfur atom to cysteine residues, forming persulfides. Use biotin switch assays with maleimide derivatives to trap sulfhydrated proteins .

- Redox Homeostasis : Compare cellular glutathione (GSH)/oxidized glutathione (GSSG) ratios via LC-MS in treated vs. untreated cells to assess oxidative stress modulation .

Advanced: How can researchers resolve contradictions in sulfane sulfur quantification data?

Methodological Answer:

| Method | Principle | Limitations | Recommended Use |

|---|---|---|---|

| Cyanolysis | CN⁻ → SCN⁻ → Fe(SCN)₃ (A₄₆₀) | Interference from thiols | Bulk sulfane sulfur quantification |

| SSP2 Probe | Fluorescence via cyclization | Specificity for sulfane over H₂S | Real-time, in vivo imaging |

| DTT Reduction | H₂S release → monobromobimane trapping | False positives from polysulfides | Complementary validation |

Contradiction Analysis : Cross-validate using ≥2 methods. For example, SSP2 fluorescence (specific) paired with DTT-HPLC reduces artifacts from thiol interference .

Advanced: What experimental strategies elucidate the compound’s effects on sulfurtransferase activity?

Methodological Answer:

- Enzyme Kinetics : Measure rhodanese (TST) or mercaptopyruvate sulfurtransferase (MPST) activity in chicken liver homogenates using a sulfane sulfur donor assay (e.g., thiosulfate → SCN⁻ conversion) .

- Gene Knockdown : Use siRNA targeting TST or MPST in cell lines to isolate the compound’s role in sulfane sulfur metabolism. Pair with qPCR for gene expression analysis .

Advanced: How is computational modeling applied to study the compound’s redox behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.